3-(2-(2-methoxyphenoxy)ethyl)-5-methylbenzo[d]oxazol-2(3H)-one
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Overview
Description
3-(2-(2-methoxyphenoxy)ethyl)-5-methylbenzo[d]oxazol-2(3H)-one is an organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This particular compound is characterized by the presence of a methoxyphenoxy group and a methyl group attached to the benzoxazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(2-methoxyphenoxy)ethyl)-5-methylbenzo[d]oxazol-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methoxyphenol with ethyl bromoacetate to form an intermediate, which is then subjected to cyclization with 2-aminophenol under acidic conditions to yield the desired benzoxazole derivative . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography. The choice of solvents and catalysts is also tailored to ensure cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
3-(2-(2-methoxyphenoxy)ethyl)-5-methylbenzo[d]oxazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium methoxide in dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(2-(2-methoxyphenoxy)ethyl)-5-methylbenzo[d]oxazol-2(3H)-one has several applications in scientific research:
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-(2-methoxyphenoxy)ethyl)-5-methylbenzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the growth of microorganisms by interfering with essential metabolic pathways . The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3-Methoxyphenethylamine: Shares the methoxyphenyl group but differs in the overall structure and functional groups.
3-(o-Methoxyphenyl)propionic acid: Similar in having a methoxyphenyl group but with a different core structure.
2-Propenoic acid, 3-(4-methoxyphenyl)-, (E): Another compound with a methoxyphenyl group but distinct in its propenoic acid structure.
Uniqueness
3-(2-(2-methoxyphenoxy)ethyl)-5-methylbenzo[d]oxazol-2(3H)-one is unique due to its benzoxazole core, which imparts specific chemical properties and reactivity. This uniqueness makes it valuable for applications where other similar compounds may not be suitable.
Properties
IUPAC Name |
3-[2-(2-methoxyphenoxy)ethyl]-5-methyl-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-12-7-8-14-13(11-12)18(17(19)22-14)9-10-21-16-6-4-3-5-15(16)20-2/h3-8,11H,9-10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOPKTOVDCQYGMY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)N2CCOC3=CC=CC=C3OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801326372 |
Source
|
Record name | 3-[2-(2-methoxyphenoxy)ethyl]-5-methyl-1,3-benzoxazol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801326372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
4.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24796294 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
636987-29-6 |
Source
|
Record name | 3-[2-(2-methoxyphenoxy)ethyl]-5-methyl-1,3-benzoxazol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801326372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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